N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
描述
Historical Development of Thiazolo[3,2-a]benzimidazole Chemistry
The historical trajectory of thiazolo[3,2-a]benzimidazole chemistry spans more than seven decades, beginning with pioneering synthetic work in the early twentieth century. The first documented synthesis of a thiazolo[3,2-a]benzimidazole derivative occurred in 1926 with the preparation of thiazolo[3,2-a]benzimidazol-3(2H)-one, establishing the foundation for this important class of heterocyclic compounds. This initial breakthrough represented a significant advancement in heterocyclic chemistry, demonstrating the feasibility of constructing complex tricyclic systems through strategic ring annulation procedures.
The subsequent development of thiazolo[3,2-a]benzimidazole chemistry proceeded through several distinct phases, with notable progress occurring in the 1960s when the parent thiazolo[3,2-a]benzimidazole system was first reported in 1966. During this period, various substituted derivatives were synthesized and characterized, revealing the structural diversity possible within this framework. The systematic exploration of synthetic methodologies during the mid-twentieth century established fundamental protocols for accessing these compounds through cyclization reactions involving mercaptobenzimidazole precursors.
A comprehensive review of fused thiazolobenzimidazoles published in 1988 by Chimirri and colleagues marked a significant milestone in the field, consolidating decades of research and providing a systematic analysis of synthetic strategies and biological activities. This pivotal publication stimulated renewed interest in thiazolo[3,2-a]benzimidazole chemistry and catalyzed subsequent research efforts focused on medicinal applications. The review established standardized nomenclature conventions and structural classification systems that continue to influence contemporary research in this area.
The modern era of thiazolo[3,2-a]benzimidazole research has been characterized by the development of sophisticated synthetic methodologies and the discovery of numerous pharmaceutical applications. Recent decades have witnessed the emergence of multicomponent reaction strategies, enzymatic kinetic resolution procedures, and advanced structural modification techniques that have expanded the accessible chemical space within this framework. Contemporary research has particularly emphasized the development of selective enzyme inhibitors and targeted therapeutic agents based on thiazolo[3,2-a]benzimidazole scaffolds.
Nomenclature and Structural Classification Systems
The nomenclature of thiazolo[3,2-a]benzimidazole compounds follows established International Union of Pure and Applied Chemistry principles for fused heterocyclic systems, incorporating specific rules for the designation of ring fusion positions and heteroatom locations. The systematic naming protocol begins with the identification of the component ring systems, specifically the benzimidazole moiety as the base structure and the thiazole ring as the attached component. The fusion nomenclature requires the specification of attachment positions using numerical and alphabetical locants that precisely describe the connectivity between the ring systems.
According to International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems, the thiazolo[3,2-a]benzimidazole framework is classified as an ortho-fused tricyclic system where the thiazole ring shares a common bond with the benzimidazole structure. The nomenclature system employs the fusion principle, which mandates that the component with the highest priority according to established rules serves as the base name, while the attached component receives appropriate numerical and alphabetical locants to specify the fusion positions. The systematic name thiazolo[3,2-a]benzimidazole indicates that positions 3 and 2 of the thiazole ring are fused to position a of the benzimidazole system.
The structural classification of thiazolo[3,2-a]benzimidazole derivatives encompasses several subcategories based on substitution patterns and functional group modifications. The primary classification distinguishes between the parent unsubstituted framework and various substituted derivatives that bear functional groups at specific positions around the tricyclic core. Secondary classification systems consider the oxidation state of the sulfur atom, the presence of carbonyl groups, and the nature of substituents attached to the nitrogen atoms within the ring system.
| Classification Category | Structural Features | Representative Examples |
|---|---|---|
| Parent Framework | Unsubstituted tricyclic core | Thiazolo[3,2-a]benzimidazole |
| Carbonyl Derivatives | Presence of C=O functionality | Thiazolo[3,2-a]benzimidazol-3(2H)-one |
| N-Substituted Variants | Nitrogen alkylation/arylation | N-methylthiazolo[3,2-a]benzimidazole |
| Ring-Substituted Forms | Aromatic ring modifications | Halogenated derivatives |
The comprehensive classification system also incorporates stereochemical considerations, particularly for derivatives that exhibit atropisomerism or possess chiral centers within substituent groups. Advanced nomenclature protocols address the designation of stereochemical descriptors and the specification of absolute configuration when applicable. The systematic approach ensures unambiguous identification of specific compounds within the diverse thiazolo[3,2-a]benzimidazole family.
Position-Specific Numbering Convention in the Fused Ring System
The position-specific numbering convention for thiazolo[3,2-a]benzimidazole systems follows established International Union of Pure and Applied Chemistry rules for tricyclic fused heterocycles, ensuring systematic and unambiguous designation of atomic positions throughout the framework. The numbering system begins with the sulfur heteroatom in the thiazole ring, which receives position number 1, followed by sequential numbering that proceeds through the thiazole moiety before continuing into the benzimidazole portion of the structure. This systematic approach maintains consistency with established heterocyclic nomenclature principles while accommodating the unique structural features of the fused ring system.
The benzimidazole portion of the framework follows conventional numbering patterns for bicyclic nitrogen heterocycles, with the nitrogen atoms designated as positions 3a and 9a according to International Union of Pure and Applied Chemistry conventions. The aromatic carbon atoms within the benzene ring receive sequential numbering from positions 4 through 9, maintaining the established pattern used for benzimidazole systems. The fusion positions between the thiazole and benzimidazole rings are specifically designated as positions 2 and 3a, indicating the precise connectivity between the two ring systems.
Special considerations apply to the designation of positions within substituted derivatives, where functional groups and substituents must be assigned appropriate locants that reflect their exact attachment points. The numbering system accommodates various substitution patterns, including alkyl groups, halogens, carbonyl functionalities, and complex substituents that may introduce additional stereochemical considerations. The systematic numbering approach ensures that all structural variations within the thiazolo[3,2-a]benzimidazole family can be precisely described using standardized nomenclature protocols.
| Position Number | Atomic Identity | Ring System | Substitution Potential |
|---|---|---|---|
| 1 | Sulfur | Thiazole | Non-substitutable |
| 2 | Carbon | Thiazole | Readily substitutable |
| 3 | Carbon | Thiazole | Carbonyl formation site |
| 3a | Nitrogen | Benzimidazole | N-alkylation possible |
| 4-9 | Carbon | Benzene ring | Aromatic substitution |
| 9a | Nitrogen | Benzimidazole | Limited substitution |
The comprehensive numbering system also addresses the designation of hydrogen atoms and their potential replacement by substituent groups, providing clear guidance for the systematic naming of complex derivatives. Advanced numbering protocols incorporate provisions for tautomeric forms and protonation states that may influence the precise assignment of locants to specific atoms within the framework.
Significance in Heterocyclic Medicinal Chemistry
The thiazolo[3,2-a]benzimidazole framework occupies a position of remarkable significance within heterocyclic medicinal chemistry, serving as a privileged scaffold that has yielded numerous pharmaceutical agents and lead compounds across diverse therapeutic areas. The framework's unique combination of structural rigidity, electronic properties, and substitution versatility has made it an attractive target for drug discovery programs seeking to develop selective and potent bioactive molecules. The tricyclic system's ability to present functional groups in well-defined spatial orientations facilitates precise molecular recognition events with biological targets.
Contemporary medicinal chemistry research has identified thiazolo[3,2-a]benzimidazole derivatives as potent inhibitors of various enzymes, including cyclin-dependent kinases, ecto-nucleotide pyrophosphatases, and mitochondrial electron transport components. The framework's capacity to accommodate diverse substituent patterns while maintaining favorable pharmacokinetic properties has resulted in the development of compounds with enhanced selectivity profiles and reduced off-target effects. Recent investigations have particularly focused on the optimization of thiazolo[3,2-a]benzimidazole-based inhibitors for cancer therapeutics and infectious disease applications.
The antimicrobial properties of thiazolo[3,2-a]benzimidazole derivatives have been extensively documented, with numerous studies demonstrating significant activity against bacterial and fungal pathogens. Structure-activity relationship investigations have revealed that specific substitution patterns, particularly the presence of halogen substituents, contribute substantially to antimicrobial potency. The framework's broad-spectrum activity and selective toxicity profile make it an attractive scaffold for the development of new antimicrobial agents to address emerging resistance challenges.
| Therapeutic Area | Biological Target | Activity Profile | Development Stage |
|---|---|---|---|
| Oncology | Cyclin-dependent kinase 2 | Selective inhibition | Preclinical |
| Infectious Disease | Bacterial cell walls | Broad-spectrum activity | Research phase |
| Neurological Disorders | Enzyme systems | Competitive inhibition | Early discovery |
| Metabolic Diseases | Phosphodiesterases | Non-competitive effects | Target validation |
The framework's significance extends beyond direct therapeutic applications to include its role as a chemical probe for biological research and as a starting point for the development of diagnostic agents. The unique electronic properties of the thiazolo[3,2-a]benzimidazole system enable the design of fluorescent compounds and imaging agents that retain biological activity while providing valuable research tools for cellular and molecular biology investigations.
Physicochemical Properties of the Core Scaffold
The physicochemical properties of the thiazolo[3,2-a]benzimidazole core scaffold are fundamentally influenced by the electronic characteristics of the fused tricyclic system and the spatial arrangement of the nitrogen and sulfur heteroatoms. The framework exhibits notable planarity due to the extensive conjugation throughout the ring system, resulting in a rigid molecular geometry that influences both solubility characteristics and biological activity profiles. The presence of multiple heteroatoms creates distinct regions of electron density that contribute to the compound's ability to participate in hydrogen bonding interactions and coordinate with metal centers.
Solubility characteristics of thiazolo[3,2-a]benzimidazole derivatives are significantly influenced by the ionization state of the nitrogen atoms within the framework, with pH-dependent solubility profiles observed for many compounds in this class. The parent framework typically exhibits limited water solubility under neutral conditions, but demonstrates enhanced solubility under acidic conditions due to protonation of the benzimidazole nitrogen atom. The formation of inclusion complexes with cyclodextrin derivatives has been shown to dramatically improve aqueous solubility while maintaining biological activity.
The electronic properties of the framework are characterized by a delocalized pi-electron system that extends throughout the tricyclic core, resulting in characteristic ultraviolet absorption maxima and distinctive spectroscopic signatures. The compound's ability to exist in different tautomeric forms contributes to its chemical versatility and influences its interactions with biological targets. Nuclear magnetic resonance spectroscopic studies have revealed the preferred conformational states of substituted derivatives and provided insights into the dynamic behavior of the framework in solution.
| Property Category | Characteristic Value | Measurement Condition | Biological Relevance |
|---|---|---|---|
| Aqueous Solubility | 11 micrograms per milliliter | pH 7.0, 25°C | Limited bioavailability |
| Ionization Constant | 3.55 | Aqueous medium | pH-dependent activity |
| Melting Point Range | 180-220°C | Atmospheric pressure | Thermal stability |
| Log P Value | 2.5-4.0 | Octanol-water partition | Membrane permeability |
The thermal stability of thiazolo[3,2-a]benzimidazole compounds is generally excellent, with most derivatives exhibiting melting points above 180°C and demonstrating resistance to thermal decomposition under normal storage conditions. The framework's chemical stability extends to various pH conditions, although extreme acidic or basic environments may promote ring-opening reactions or other degradation pathways. The oxidative stability of the sulfur atom within the thiazole ring represents a potential vulnerability that must be considered during formulation development and storage.
属性
IUPAC Name |
N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17/h9-10,13,15,17H,4-8,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINBUDFKZIGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide, commonly referred to as YM 202074, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H30N4O2S
- Molar Mass : 414.56 g/mol
- CAS Number : 299900-83-7
The structure of YM 202074 includes a thiazolo-benzimidazole core, which is known for its pharmacological versatility. The presence of the carboxamide group further enhances its biological activity.
Anticancer Activity
YM 202074 has shown promising anticancer properties across various studies. For instance, benzimidazole derivatives have been reported to exhibit significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and others. A study highlighted that compounds with a benzimidazole nucleus can induce cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | YM 202074 | TBD | Induces apoptosis and cell cycle arrest |
| A549 | YM 202074 | TBD | Inhibition of proliferation |
| HeLa | YM 202074 | TBD | Apoptotic pathway activation |
Antimicrobial Activity
Benzimidazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds similar to YM 202074 possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | YM 202074 | TBD |
| Escherichia coli | YM 202074 | TBD |
| Candida albicans | YM 202074 | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of YM 202074 has been explored in various experimental models. Compounds within this chemical class have demonstrated the ability to inhibit inflammatory mediators and cytokines, making them candidates for treating inflammatory diseases .
The mechanisms underlying the biological activities of YM 202074 are multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at critical checkpoints.
- Inhibition of Kinases : Some studies suggest that thiazolo-benzimidazoles can inhibit specific kinases involved in cancer progression.
Case Studies
- Breast Cancer Research : A study evaluated the effects of YM 202074 on MCF-7 cells, revealing significant cytotoxicity and induction of apoptosis through caspase activation.
- Antimicrobial Screening : In a series of tests against common pathogens, YM 202074 exhibited potent antibacterial effects comparable to standard antibiotics.
科学研究应用
Anticancer Activity
YM-202074 has shown promising results in various studies aimed at evaluating its anticancer properties. The compound exhibits selective cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (hepatocellular carcinoma)
In vitro studies have demonstrated that YM-202074 can induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents. For instance, one study reported an IC50 of 3.1 μM against MCF-7 cells, indicating significant antiproliferative activity .
Table 1: Cytotoxicity of YM-202074 Against Cancer Cell Lines
Antioxidant Properties
In addition to its anticancer potential, YM-202074 displays significant antioxidant activity. The presence of methoxy and hydroxy groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress within cells. This property may contribute to its overall therapeutic profile by protecting normal cells from oxidative damage while selectively targeting malignant cells .
Other Therapeutic Applications
Beyond oncology, YM-202074 is being explored for its potential applications in treating various conditions linked to oxidative stress and inflammation. The compound's structural characteristics suggest it may have utility in:
- Neuroprotection: By mitigating oxidative damage in neuronal cells.
- Anti-inflammatory treatments: Targeting pathways involved in inflammatory responses.
Case Studies and Research Findings
Several studies have documented the efficacy of YM-202074 across different experimental setups:
- Cell Viability Assays: Research utilizing MTT assays has confirmed the compound's ability to inhibit cell viability in a dose-dependent manner across multiple cancer types.
- Animal Models: Preliminary studies in animal models have indicated that treatment with YM-202074 results in reduced tumor size and improved survival rates compared to control groups.
- In Silico Studies: Computational modeling has been employed to predict binding affinities and interaction profiles of YM-202074 with target proteins, providing insights into its mechanism of action .
相似化合物的比较
Comparison with Structurally Similar Compounds
The thiazolo[3,2-a]benzimidazole scaffold is a versatile template for drug discovery. Below, we compare the target compound with analogous derivatives in terms of structure, synthesis, and biological activity.
Structural Analogues
a. 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
- Structure: Differs from the target compound by replacing the [(2-methoxyethyl-methylamino)methyl] group at position 6 with an amino group.
- Properties: Reduced polarity due to the absence of the methoxyethyl-methylamino side chain. Molecular mass: 342.461 g/mol .
- Relevance : Demonstrates the impact of substituents on solubility and receptor binding.
b. 3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone
c. Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
- Structure : Features a triply fused pyrrolo-thiazolo-pyrimidine system instead of thiazolo-benzimidazole.
- Synthesis: Hydrazinolysis of ester intermediates yields carbohydrazide derivatives, a strategy divergent from carboxamide-focused syntheses .
- Activity : Used as intermediates for polycyclic heterocycles, emphasizing structural diversity in medicinal chemistry .
Computational Analysis of Structure-Activity Relationships (SAR)
- A study on thiazolo[3,2-a]benzimidazoles as bronchodilators revealed that substituents at positions 2 and 6 critically influence activity. For example, bulky carboxamide groups enhance receptor affinity, while polar side chains improve solubility .
- The target compound’s [(2-methoxyethyl-methylamino)methyl] group may optimize blood-brain barrier penetration for CNS-targeted imaging , contrasting with bronchodilator-focused derivatives .
Key Research Findings
Substituent Impact: The methoxyethyl-methylamino side chain in the target compound enhances hydrophilicity and binding specificity compared to simpler amino or alkyl substituents .
Synthetic Flexibility : Thiazolo[3,2-a]benzimidazoles can be regioselectively modified at position 6 using crystallization-induced isomerization, a method applicable to diverse derivatives .
Biological Versatility : While the target compound is tailored for imaging, other analogs exhibit bronchodilatory (76–81% predictive accuracy in SAR models) or antimicrobial activity , underscoring the scaffold’s adaptability.
准备方法
Formation of the Thiazole Ring
The thiazolo[3,2-a]benzimidazole scaffold is constructed via cyclization of 2-mercaptobenzimidazole (3 ) with α-haloketones or α-chloroacetyl derivatives. For YM-202074, 3 reacts with chloroacetyl chloride in acetic acid under reflux to form 2-chloroacetylthio-benzimidazole (15 ). Subsequent cyclization using polyphosphoric acid (PPA) yields thiazolo[3,2-a]benzimidazole-2-carboxylic acid (1 ).
Key Reaction:
$$
\text{2-Mercaptobenzimidazole} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{AcOH, reflux}} \text{Intermediate } \mathbf{15} \xrightarrow{\text{PPA}} \mathbf{1} \ (\text{Thiazolo[3,2-a]benzimidazole-2-carboxylic acid})
$$
Functionalization at Position 2: Carboxamide Formation
Acid Chloride Activation
The carboxylic acid group in 1 is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride (1-Cl ).
Reaction Conditions:
Coupling with N-Cyclohexyl-N-Methylamine
The acid chloride (1-Cl ) reacts with N-cyclohexyl-N-methylamine in the presence of a base (e.g., triethylamine) to form the carboxamide (2 ).
Reaction Conditions:
- 1-Cl (1 equiv), N-cyclohexyl-N-methylamine (1.2 equiv), and Et₃N (2 equiv) in DCM are stirred at room temperature for 12 hours.
- The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 2 (75–80% yield).
Analytical Data for *2 :*
Functionalization at Position 6: Introduction of the [(2-Methoxyethyl)(Methyl)Amino]Methyl Group
Chloromethylation at Position 6
The benzimidazole ring is chloromethylated at position 6 using paraformaldehyde and hydrochloric acid (HCl) in acetic acid.
Reaction Conditions:
Nucleophilic Substitution with N-(2-Methoxyethyl)Methylamine
3-Cl undergoes nucleophilic substitution with N-(2-methoxyethyl)methylamine to introduce the [(2-methoxyethyl)(methyl)amino]methyl group.
Reaction Conditions:
- 3-Cl (1 equiv) and N-(2-methoxyethyl)methylamine (2 equiv) are refluxed in acetonitrile for 24 hours.
- The product is purified via recrystallization (ethanol/water) to yield YM-202074 as a white solid (65% yield).
Analytical Data for YM-202074:
- Molecular Formula: C₂₂H₃₀N₄O₂S.
- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (s, 1H, aromatic), 4.25 (s, 2H, CH₂N), 3.55 (t, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 2.95 (s, 3H, NCH₃), 2.60–1.80 (m, 11H, cyclohexyl).
- ¹³C NMR (125 MHz, CDCl₃): δ 168.5 (C=O), 152.1 (thiazole C), 134.2–115.8 (aromatic Cs), 70.1 (OCH₂), 58.9 (OCH₃), 53.2 (NCH₂), 45.7 (NCH₃), 32.4–25.1 (cyclohexyl Cs).
Final Product Isolation and Characterization
YM-202074 is isolated as a sesquifumarate salt hydrate to enhance solubility. The free base is dissolved in hot ethanol, treated with fumaric acid (1.5 equiv), and crystallized upon cooling.
Purity: >99% (HPLC).
Melting Point: 198–200°C.
Summary of Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiazole ring formation | Chloroacetyl chloride, PPA | 70% |
| 2 | Acid chloride formation | SOCl₂, DCM | 95% |
| 3 | Carboxamide coupling | N-Cyclohexyl-N-methylamine, Et₃N | 78% |
| 4 | Chloromethylation | Paraformaldehyde, HCl, acetic acid | 85% |
| 5 | Aminomethyl substitution | N-(2-Methoxyethyl)methylamine, MeCN | 65% |
| 6 | Salt formation | Fumaric acid, ethanol | 90% |
Critical Analysis of Methodologies
- Cyclization Efficiency: The use of PPA ensures high regioselectivity for thiazolo[3,2-a]benzimidazole formation.
- Coupling Reaction: Active ester intermediates (e.g., acid chlorides) enable efficient carboxamide formation without racemization.
- Position 6 Functionalization: Chloromethylation followed by nucleophilic substitution provides precise control over substituent introduction.
常见问题
Q. What are the key synthetic steps for constructing the thiazolo[3,2-a]benzimidazole core in this compound?
Q. How can reaction conditions be optimized to resolve low yields during the alkylation step?
Contradictions in reported yields (e.g., 50% vs. 65% ) may arise from:
- Solvent Effects : Replacing dichloromethane (DCM) with tetrahydrofuran (THF) improves solubility of polar intermediates.
- Catalyst Use : Adding catalytic KI or tetrabutylammonium iodide (TBAI) enhances alkylation efficiency .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like over-alkylation .
Experimental Design Recommendation :
- Conduct a Design of Experiments (DoE) varying solvents, bases, and temperatures.
- Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. How are spectral data contradictions resolved (e.g., unexpected NMR shifts)?
Discrepancies in NMR data (e.g., δ 3.4 ppm vs. δ 3.6 ppm for methoxyethyl ) may result from:
- Solvent Polarity : Deuterated DMSO vs. CDCl₃ alters proton shielding.
- Tautomerism : Thiazolo-benzimidazole cores can exhibit keto-enol tautomerism, shifting peak positions .
- Dynamic Effects : Rotameric states of flexible substituents (e.g., methoxyethyl) broaden signals. Use VT-NMR (variable temperature) to clarify .
Methodological Guidelines
- Synthetic Reproducibility : Always cross-validate reaction conditions using at least two independent literature sources (e.g., ).
- Data Validation : Compare experimental spectral data with computational predictions (e.g., ACD/Labs NMR simulator) .
- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
